4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide
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Overview
Description
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step involves the reaction of the benzofuran derivative with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylpropyl Group: This can be done through a nucleophilic substitution reaction, where the benzofuran-benzamide intermediate reacts with a phenylpropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide: This compound is unique due to its specific structural features, which differentiate it from other benzofuran derivatives.
Other Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 7-hydroxy-2,3-dihydrobenzofuran share some structural similarities but differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran moiety with a benzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29NO3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C27H29NO3/c1-27(2)18-23-11-6-12-24(25(23)31-27)30-19-21-13-15-22(16-14-21)26(29)28-17-7-10-20-8-4-3-5-9-20/h3-6,8-9,11-16H,7,10,17-19H2,1-2H3,(H,28,29) |
InChI Key |
KNPHJQJMPCFEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4)C |
Origin of Product |
United States |
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